Methyl 1-(trimethylsilyl)cyclopropanecarboxylate
Overview
Description
“Methyl 1-(trimethylsilyl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 40195-35-5 . It has a molecular weight of 172.3 and its IUPAC name is methyl 1-(trimethylsilyl)cyclopropane-1-carboxylate .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H16O2Si . The InChI Code is 1S/C8H16O2Si/c1-10-7(9)8(5-6-8)11(2,3)4/h5-6H2,1-4H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
1. Desilylative Condensation Reactions
Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is involved in desilylative condensation reactions. These reactions are significant in generating the anions of cyclopropanes containing a conjugative electron-withdrawing group. The process involves conversion into tetra-alkylammonium salts of corresponding anions by desilylation, providing a useful method for preparing reactive intermediates in aldol condensations (Blankenship, Wells, & Paquette, 1988).
2. Synthesis of α-Methylene-γ-butyrolactones
This compound is used in the synthesis of α-methylene-γ-butyrolactones, showcasing its utility in constructing complex molecular structures. The method involves transformation of olefin–dibromocarbene adducts into methyl 1-(dimethylaminomethyl)cyclopropanecarboxylates, followed by treatment with trimethylsilyl iodide and thermolytic distillation, achieving high regio- and stereoselectivity (Saimoto et al., 1983).
3. Cyclopropenation and Subsequent Reactions
This compound participates in cyclopropenation reactions, leading to the production of derivatives like methyl 1,2,3-tris(trimethylsilyl)-2-cyclopropene-1-carboxylate. Subsequent treatment with acid chloride yields compounds such as tris(trimethylsilyl) cyclopropenylium hexachloroantimonate (Maier, Volz, & Neudert, 1992).
4. Radical Mediated Annulations
The compound is also essential in radical-mediated methylenecyclopentane annulations. These annulations involve unactivated and electron-rich alkenes, producing vinylsilanes set up for diverse secondary conversions. This demonstrates its versatility in the synthesis of cyclopentanes (Huval & Singleton, 1994).
5. Catalyzed Friedel–Crafts Acylation
In the Friedel–Crafts acylation, this compound is used with metal cation-exchanged montmorillonites as catalysts. This application showcases its role in enhancing chemical reactions, offering a recyclable catalyst system for acylation processes (Nishimura et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl 1-trimethylsilylcyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-10-7(9)8(5-6-8)11(2,3)4/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCUJDVDXGXHPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538077 | |
Record name | Methyl 1-(trimethylsilyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40195-35-5 | |
Record name | Methyl 1-(trimethylsilyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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